molecular formula C6H10N4 B086763 N4,N4-dimethylpyrimidine-2,4-diamine CAS No. 1005-26-1

N4,N4-dimethylpyrimidine-2,4-diamine

Cat. No. B086763
CAS RN: 1005-26-1
M. Wt: 138.17 g/mol
InChI Key: MYDKGRAWYIGOGE-UHFFFAOYSA-N
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Description

Synthesis Analysis The synthesis of N4,N4-dimethylpyrimidine-2,4-diamine derivatives can involve the use of starting ingredients such as formimidamide or 4-(dimethylamino) benzimidamide, leading to the formation of various substituted pyrimidine diamine compounds. These compounds are often targeted for their potential antimicrobial properties against a range of bacteria and fungi. For instance, derivatives synthesized from the mentioned starting ingredients have shown significant antimicrobial activity, indicating their relevance in developing potential antimicrobial agents (M. S. Rao, T. B. Rao, & Cherukumalli Purna Koteswara, 2020).

Scientific Research Applications

  • Antimicrobial Agents : A study conducted by Rao, Rao, and Koteswara (2020) synthesized derivatives of pyrimidine-2,4-diamine, including dimethyl variants, showing potential as antimicrobial agents against various bacteria and fungi (Rao, Rao, & Koteswara, 2020).

  • Larvicidal Activity : Gorle, Maddila, Chokkakula, Lavanya, Singh, and Jonnalagadda (2016) reported the synthesis of pyrimidine-2,4-diamine derivatives with significant larvicidal activity against larvae, showing potential in pest control (Gorle et al., 2016).

  • Coordination Chemistry : Salas, Romero, Sánchez, and Quirós (1999) explored the coordination chemistry of 1,2,4-triazolo-[1,5-a]pyrimidine derivatives, a class including pyrimidine-2,4-diamines, focusing on their structural features and coordination with metal atoms (Salas et al., 1999).

  • Cancer Research : In the field of cancer research, Rao, Rao, Koteswara Rao, and Maddur (2020) synthesized and characterized novel pyrimidine-4,5-diamines, including dimethyl derivatives, as potential anticancer agents, demonstrating significant activity against cancer cell lines (Rao, Rao, Koteswara Rao, & Maddur, 2020).

  • Pharmaceutical Metabolism : The metabolism of certain pharmaceutical compounds involving pyrimidine-2,4-diamine structures has been studied by Sweeny, Li, Clough, Bhamidipati, Singh, Park, Baluom, Grossbard, and Lau (2010), providing insights into the biotransformation of these compounds in the human body (Sweeny et al., 2010).

  • Antibacterial Activities : Fan, Guo, Shao, Zhou, Hu, Liu, Chen, and Yi (2020) designed and synthesized pyrimidine-2,4-diamine derivatives targeting bacterial membranes, showing promising antibacterial activities, particularly against E. coli and S. aureus (Fan et al., 2020).

  • Material Science : In material science, Wang, Liou, Liaw, and Huang (2008) synthesized polyimides using pyridine-containing diamine monomers, including pyrimidine-2,4-diamine structures, demonstrating their high glass transition and thermal stability (Wang, Liou, Liaw, & Huang, 2008).

  • Molecular Biology : In molecular biology, Urdea, Warner, Running, Stempien, Clyne, and Horn (1988) explored the use of pyrimidine-2,4-diamine derivatives in non-radioisotopic hybridization assays, which are significant in DNA synthesis and labeling (Urdea et al., 1988).

properties

IUPAC Name

4-N,4-N-dimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N4/c1-10(2)5-3-4-8-6(7)9-5/h3-4H,1-2H3,(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYDKGRAWYIGOGE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

138.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N4,N4-dimethylpyrimidine-2,4-diamine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
YY Pang, K Yu, B Sun, DS Guo - Acta Crystallographica Section E …, 2012 - scripts.iucr.org
The asymmetric unit of the title compound, C6H9ClN4, contains four independent molecules (A, B, C and D). Their main difference is the torsion angles, ranging from 1.6 (5) to 5.9 (5), …
Number of citations: 9 scripts.iucr.org
LC Gobbi, H Knust, M Körner, M Honer… - Journal of medicinal …, 2017 - ACS Publications
Aggregates of tau and beta amyloid (Aβ) plaques constitute the histopathological hallmarks of Alzheimer’s disease and are prominent targets for novel therapeutics as well as for …
Number of citations: 76 pubs.acs.org

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